Oxysanguinarine
Overview
Description
Hydroxysanguinarine is a benzophenanthridine alkaloid.
Scientific Research Applications
Anticancer Properties Oxysanguinarine, derived from natural herbs, has been extensively studied for its anticancer effects. It exhibits significant antioxidant, anti-inflammatory, proapoptotic, and growth inhibitory effects on tumor cells across a variety of cancers. Studies have shown that sanguinarine can induce apoptosis and inhibit tumor cell proliferation, alongside reducing antiangiogenic and anti-invasive properties of tumor cells. This action is partly attributed to the inhibition of erroneously activated signal transduction pathways, emphasizing its potential as a therapeutic agent against cancer (Chenxing Fu, G. Guan, Hongbing Wang, 2018).
Natural Herb Derived Alkaloids Alkaloids isolated from natural herbs, including sanguinarine, have been identified for their potential in drug discovery due to their antiproliferation and antimetastasis effects on various types of cancers both in vitro and in vivo. These compounds, through their diverse mechanisms, offer a promising avenue for the development of new anticancer drugs. The review of alkaloids such as berberine, evodiamine, matrine, piperine, sanguinarine, and tetrandrine underlines their prospective anticancer properties and the necessity for further research and clinical trials to validate their efficacy and safety (Jin-jian Lu, Jiaolin Bao, Xiuping Chen, Min Huang, Yitao Wang, 2012).
Mechanism of Action
Hydroxysanguinarine, also known as this compound, is a protoberberine alkaloid derived from the plant Meconopsis simplicifolia . This compound has been studied for its diverse biological activities, including its potential antimalarial activity .
Target of Action
Hydrthis compound has been found to exhibit inhibitory properties against the dengue virus . It interacts with the dengue virus non-structural protein 4B (DENV4-NS4B), which plays a crucial role in viral replication .
Mode of Action
It is known that it interacts with its target, denv4-ns4b, and potentially inhibits the replication of the dengue virus . It’s also been suggested that Hydrthis compound can induce apoptosis and cell cycle arrest, affect the cytoskeleton, and target important members of the signaling pathways .
Biochemical Pathways
Hydrthis compound belongs to the benzophenanthridine alkaloids (BZD), a class of benzylisoquinoline alkaloids (BIA) . The biosynthetic pathways for some BZD have been established in different species, allowing for the isolation of the genes and enzymes involved . This knowledge has resulted in a better understanding of the process controlling their synthesis .
Pharmacokinetics
It’s known that the equilibrium between its quaternary cation and 6-hydroxydihydroderivative (pseudobase) forms in the body mainly depends on ph . More research is needed to fully understand the ADME properties of Hydrthis compound.
Result of Action
Hydrthis compound has shown significant antifungal activity at 100 µg/mL against all tested fungi . For most tested fungi, the median effective concentrations of Hydrthis compound were in a range of 14–50 µg/mL .
Action Environment
The action of Hydrthis compound can be influenced by various environmental factors. For instance, the pH level can affect the equilibrium between its different forms in the body . Additionally, the plant source of Hydrthis compound, Meconopsis simplicifolia, is naturally found in specific climates, which may influence the compound’s properties .
Future Directions
Biochemical Analysis
Biochemical Properties
Oxysanguinarine plays a crucial role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. For instance, this compound binds to DNA and RNA, acting as an intercalator, which can disrupt the normal function of these nucleic acids . Additionally, it interacts with functional proteins such as serum albumins, lysozyme, and hemoglobin . These interactions are primarily driven by the compound’s ability to form stable complexes with these biomolecules, thereby influencing their activity and function.
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It has been shown to induce apoptosis in cancer cells by generating reactive oxygen species and activating caspase-dependent pathways . This compound also affects cell signaling pathways, including the Akt signaling pathway, which is crucial for cell survival and proliferation . Furthermore, this compound influences gene expression and cellular metabolism, leading to altered cellular functions and potentially inhibiting the growth of cancer cells .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to DNA and RNA, causing structural changes that can inhibit transcription and replication . This compound also interacts with enzymes, such as cytochrome P450, which are involved in its metabolism and detoxification . Additionally, it can inhibit or activate specific enzymes, leading to changes in gene expression and cellular function . These molecular interactions underpin the compound’s diverse biological activities.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as pH and light exposure . Over time, this compound may degrade into other compounds, which can have different biological activities. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to exhibit anti-inflammatory and anticancer properties without significant toxicity . At higher doses, this compound can cause adverse effects, including tissue damage and toxicity . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450, which facilitate its conversion into other metabolites . These metabolic pathways can influence the compound’s bioavailability and activity. Additionally, this compound can affect metabolic flux and metabolite levels, potentially altering cellular metabolism and function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its biological activity and therapeutic potential .
Subcellular Localization
This compound’s subcellular localization plays a critical role in its activity and function. It has been shown to localize in the cytosol, nucleus, and endoplasmic reticulum . This localization is influenced by targeting signals and post-translational modifications that direct this compound to specific cellular compartments . The compartmentalization of this compound is essential for its regulation and function within cells.
Properties
IUPAC Name |
24-methyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(13),2,4(8),9,11,14(22),15,17(21)-octaen-23-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13NO5/c1-21-18-12(3-2-10-6-15-16(7-13(10)18)25-8-24-15)11-4-5-14-19(26-9-23-14)17(11)20(21)22/h2-7H,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFHGABBBZRPRJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC3=CC4=C(C=C32)OCO4)C5=C(C1=O)C6=C(C=C5)OCO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80203274 | |
Record name | Hydroxysanguinarine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80203274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
548-30-1 | |
Record name | Oxysanguinarine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=548-30-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydroxysanguinarine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548301 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydroxysanguinarine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80203274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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